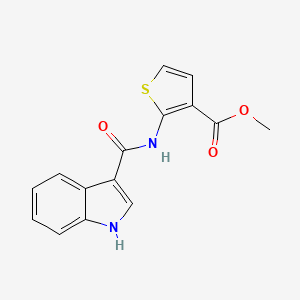

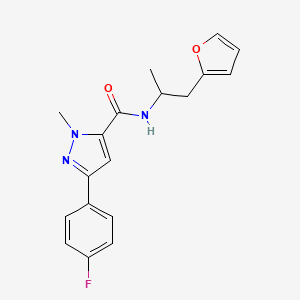

methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It’s intended for research and forensic applications .

Synthesis Analysis

The synthesis of similar compounds, such as 2-Methyl-1H-indole-3-carboxylate derivatives, has been reported to be achieved from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility in DMF of 12.5 mg/ml, in DMF:PBS (pH 7.2) (1:1) of 0.5 mg/ml, in DMSO of 10 mg/ml, and in Ethanol of 3 mg/ml .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

- Chemical Transformations and Annulation Reactions : Indole carboxylic acids/amides, including compounds structurally related to methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate, participate in reactions with propargyl alcohols. These reactions afford lactams and demonstrate carboxamide group migration and decarboxylative cyclization, showcasing the versatility of these compounds in organic synthesis (Selvaraj et al., 2019).

- Synthesis of 3-Arylindole Carboxylates : The synthesis of new 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids as building blocks demonstrates the application of these compounds in the development of fluorescent probes and potential pharmaceutical intermediates (Queiroz et al., 2007).

Material Science and Sensing

- Metal-Organic Frameworks (MOFs) : The functionalization of microporous lanthanide-based MOFs with methyl-substituted thieno[2,3-b]thiophene dicarboxylate ligands highlights the application of these compounds in creating materials with sensing activities and magnetic properties, potentially useful in environmental monitoring and information storage (Wang et al., 2016).

Medicinal Chemistry and Pharmacology

- Cholinesterase Inhibitors : Research into thiophene-2-carboxamide Schiff base derivatives of benzohydrazide explores the potential therapeutic applications of these compounds as inhibitors of cholinesterases, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).

- Anticancer Activity : The synthesis of methyl indole-3-carboxylate derivatives and investigation of their anti-cancer activities demonstrate the potential of these compounds in developing new antitumor agents. This research highlights the diverse biological activities that compounds related to this compound may exhibit (Niemyjska et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQSSCCCKGITSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2643868.png)

![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)

![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)

![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)

![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)

![2-Oxatricyclo[5.3.0.0,1,5]decan-8-one](/img/structure/B2643891.png)